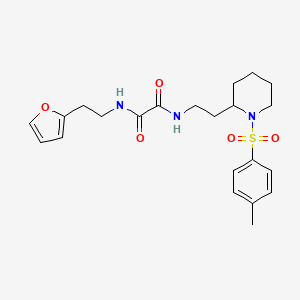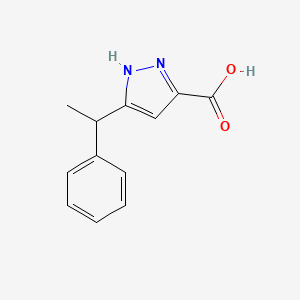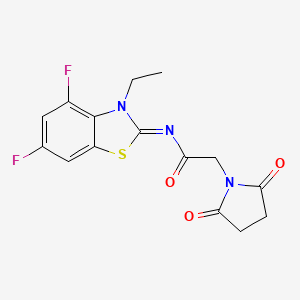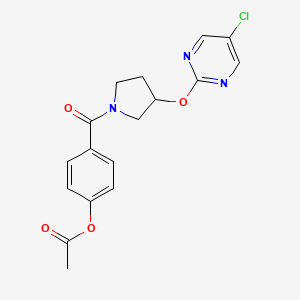![molecular formula C26H19BrN2 B2614230 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860783-83-1](/img/structure/B2614230.png)
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (13-BB-6,13-DHI) is a synthetic molecule that has been studied for its wide range of potential applications in the scientific and medical fields. It has a unique structure that combines an indole moiety with a brominated benzyl group, making it a versatile compound for further development and research. Additionally, we will discuss the advantages and limitations for lab experiments, as well as potential future directions for further research.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Acridine derivatives, such as the one , have been used in the development of high-performance and low efficiency roll-off Thermally Activated Delayed Fluorescent (TADF) OLEDs . These OLEDs have shown promising results in terms of external quantum efficiency and color coordinates .
Anti-Tumor Agent
Acridine derivatives are being extensively researched as potential anti-cancer drugs . They are known for their high cytotoxic activity. However, their clinical application is currently limited due to side effects .
Leukemia Treatment
The photocytotoxicity of certain acridine derivatives acts against leukemia cell lines . This makes them a promising anti-tumor drug against UDP-UGT’s .
Breast Cancer Treatment
Certain acridine derivatives have been reported in breast cancer treatment and have shown potency against estrogen receptor-negative HER2 .
DNA-Intercalation
Acridine derivatives have been studied for their ability to intercalate DNA . This property is particularly useful in the development of anti-cancer drugs .
Topoisomerase Inhibitor
Acridine derivatives have been found to inhibit topoisomerases, enzymes that are involved in the overwinding or underwinding of DNA . This property is also beneficial in the development of anti-cancer drugs .
Mechanism of Action
Target of Action
The primary targets of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine are DNA and related enzymes . Acridine derivatives, such as this compound, have been extensively researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The mode of action of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation . This interaction with DNA and related enzymes leads to subsequent impacts on biological processes . It is critical to investigate how acridine derivatives function in cancer treatment .
Biochemical Pathways
The biochemical pathways affected by 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine are those involving DNA and related enzymes . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the compound’s bioavailability . .
Result of Action
The molecular and cellular effects of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine’s action are primarily related to its interaction with DNA and related enzymes . This interaction can lead to changes in biological processes, potentially resulting in therapeutic effects for various disorders .
Action Environment
The action, efficacy, and stability of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine can be influenced by various environmental factors . For example, the compound’s action can be affected by the presence of other substances, such as bioactive substances like DNA repair protein inhibitors . .
properties
IUPAC Name |
13-[(4-bromophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFQUQISYQGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)





![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)
![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)
